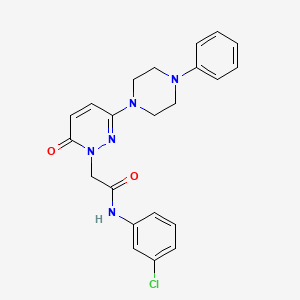

N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9691867

Molecular Formula: C22H22ClN5O2

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22ClN5O2 |

|---|---|

| Molecular Weight | 423.9 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C22H22ClN5O2/c23-17-5-4-6-18(15-17)24-21(29)16-28-22(30)10-9-20(25-28)27-13-11-26(12-14-27)19-7-2-1-3-8-19/h1-10,15H,11-14,16H2,(H,24,29) |

| Standard InChI Key | ITVCHLFLTSBHJB-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

-

Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.

-

4-Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group at position 4, linked to the pyridazinone core at position 3.

-

3-Chlorophenylacetamide group: An acetamide side chain attached to the pyridazinone’s position 1, terminating in a 3-chlorophenyl ring .

The SMILES notation (C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl) and InChIKey (ITVCHLFLTSBHJB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN5O2 |

| Molecular Weight | 423.9 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 5 (2×N, 2×O, pyridazinone O) |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

The presence of polar functional groups (amide, piperazine) suggests moderate solubility in polar solvents, while the aromatic and chlorophenyl components enhance lipid membrane permeability .

Synthesis and Analytical Characterization

Analytical Data

Spectroscopic Characterization:

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-N stretch) .

-

1H-NMR: Distinct signals include δ 7.93 ppm (amide NH), δ 7.15–7.45 ppm (aromatic protons), and δ 3.05–3.82 ppm (piperazine CH2) .

Comparative Analysis with Structural Analogues

The table below contrasts key features of N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide with related compounds:

Applications and Future Directions

Therapeutic Applications

-

Pain Management: Potential as a non-opioid analgesic.

-

Neuropsychiatric Disorders: Modulation of 5-HT and dopamine pathways.

-

Inflammatory Diseases: COX-2 inhibition for arthritis treatment .

Research Applications

-

Receptor Binding Studies: Tool compound for mapping serotonin receptor subtypes.

-

Structure-Activity Relationship (SAR): Optimizing piperazine substituents for enhanced potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume